Product packaging for 4-Chloro-2-hydroxy-3-methoxybenzoic acid(Cat. No.:CAS No. 1784240-35-2)

4-Chloro-2-hydroxy-3-methoxybenzoic acid

Cat. No.: B1470407
CAS No.: 1784240-35-2
M. Wt: 202.59 g/mol
InChI Key: QOAZEMQBVSEXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-2-hydroxy-3-methoxybenzoic acid is a substituted benzoic acid derivative of significant interest in scientific research and development. Compounds within this chemical class are frequently investigated as key synthetic intermediates or building blocks in pharmaceutical chemistry and materials science . The structural motif of hydroxy-methoxy-benzoic acids is commonly found in biologically active molecules; for instance, similar compounds like vanillic acid (4-hydroxy-3-methoxybenzoic acid) are studied for their anti-inflammatory and antioxidant properties . Researchers also explore such halogenated and oxygenated benzoic acids for their potential in polymer synthesis and as model compounds in vibrational and molecular structure analysis using techniques like FTIR and DFT calculations . This reagent is provided as a high-purity solid, suitable for a wide range of research applications. It is intended for use in laboratory settings only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO4 B1470407 4-Chloro-2-hydroxy-3-methoxybenzoic acid CAS No. 1784240-35-2

Properties

IUPAC Name

4-chloro-2-hydroxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAZEMQBVSEXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation of 4-chloro-2-hydroxy-3-methoxybenzoic acid typically involves functional group transformations on chlorinated aromatic precursors, with key steps including nitration, reduction, methoxylation, hydrolysis, and carboxylation. The synthesis often starts from chlorinated benzonitrile or chlorophenol derivatives, proceeding through controlled reaction sequences to introduce the hydroxy and methoxy substituents and finally the carboxylic acid group.

Preparation via Nitration and Reduction of 4-Chlorophenol

One documented synthetic route begins with the nitration of 4-chlorophenol to yield 4-chloro-2-nitrophenol. This intermediate is then reduced using tin and hydrochloric acid to produce 2-amino-4-chlorophenol. Subsequently, this amine undergoes reaction with sodium cyanate in aqueous media to form a urea derivative, which upon reflux with hydrazine hydrate in ethanol yields a hydrazinecarboxamide intermediate. Final cyclization with aromatic aldehydes under reflux conditions in water/ethanol with sodium bisulfite produces substituted oxadiazole derivatives, related structurally to this compound analogues.

While this route is more focused on oxadiazole derivatives, the initial steps involving nitration and reduction of 4-chlorophenol are relevant to the preparation of hydroxy-chloromethoxybenzoic acid derivatives.

Preparation from Chlorobenzonitrile Derivatives via Alkaline Hydrolysis and Methoxylation

A more direct and industrially relevant method involves the alkaline hydrolysis and methoxylation of chlorobenzonitrile derivatives. According to Chinese patent CN104151157A, the process includes:

  • Reacting o-chlorobenzonitrile or 6-chlorophenyl nitrile with 30% sodium methylate solution in an autoclave under nitrogen atmosphere.
  • Heating the sealed reactor to temperatures ranging from 80°C to 150°C under pressures between 0.2 MPa and 1.4 MPa.
  • Maintaining the reaction for 2 to 4 hours until the nitrile is converted to the corresponding methoxybenzoate intermediate, monitored by HPLC to ensure residual nitrile is below 0.5%.
  • Cooling the reaction mixture below 50°C and adding 30% sodium hydroxide solution dropwise.
  • Distilling off methanol formed during the reaction and refluxing the mixture at 100°C for an additional 2 to 8 hours to complete methoxylation.
  • Acidifying the cooled reaction mixture with hydrochloric acid to pH <4 to precipitate the this compound as a white solid.
  • Filtering, washing, and drying to obtain the final product with yields around 95% and purity exceeding 98% by HPLC analysis.

This method is notable for its high efficiency, scalability, and reproducibility, making it suitable for industrial production.

Synthetic Route from 1-Chloro-2,3-dimethoxybenzene

Another synthetic approach involves starting from 1-chloro-2,3-dimethoxybenzene, which undergoes:

  • Chlorination to introduce the chloro substituent at the desired position.
  • Hydrolysis to selectively replace one methoxy group with a hydroxy group.
  • Formylation to introduce an aldehyde group, which can then be oxidized to the carboxylic acid functionality, yielding this compound.

This multi-step route requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yields and purity. It is often employed in industrial settings with process optimization for large-scale synthesis.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Temperature (°C) Pressure (MPa) Reaction Time Yield (%) Purity (%) Notes
Alkaline hydrolysis/methoxylation (Patent) o-Chlorobenzonitrile 30% sodium methylate, NaOH, HCl acidification 80–150 0.2–1.4 2–4 h + 2–8 h reflux ~95 >98 Industrial scale, high yield and purity
Nitration and reduction route 4-Chlorophenol HNO3/H2SO4 nitration, Sn/HCl reduction Ambient to reflux Atmospheric Several hours Not specified Not specified Intermediate for oxadiazole derivatives
Chlorination, hydrolysis, formylation 1-Chloro-2,3-dimethoxybenzene Chlorination, hydrolysis, formylation Varies Atmospheric Multi-step Not specified Not specified Industrial method, multi-step synthesis

Research Findings and Analytical Data

  • The alkaline hydrolysis/methoxylation method consistently achieves yields of approximately 95% with product purity exceeding 98%, as confirmed by high-performance liquid chromatography (HPLC).
  • The nitration and reduction sequence serves as a versatile route for related compounds, with intermediates characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
  • Industrial synthetic routes emphasize process optimization for temperature, pressure, and pH control to maximize yield and purity while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce quinones .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research has indicated that 4-chloro-2-hydroxy-3-methoxybenzoic acid exhibits potential anti-inflammatory effects. A study demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in developing treatments for inflammatory diseases .

2. Antioxidant Activity

This compound has also been studied for its antioxidant properties. In various assays, it showed significant scavenging activity against free radicals, which can be beneficial in preventing oxidative stress-related diseases .

Analytical Chemistry Applications

1. Chromatography

This compound is utilized as a standard in chromatographic methods for analyzing phenolic compounds in food and biological samples. Its presence helps in quantifying similar compounds due to its defined retention time and response factor in HPLC methods .

2. Spectroscopic Studies

The compound is employed in spectroscopic studies to understand molecular interactions and structural characteristics. Its distinct spectral features allow researchers to identify and quantify it within complex mixtures .

Materials Science Applications

1. Co-crystallization Studies

Research into co-crystallization has shown that this compound can form co-crystals with various organic molecules, enhancing solubility and stability. This property is particularly useful in pharmaceuticals where improved bioavailability is desired .

2. Polymer Composite Development

In materials science, this compound is being explored for incorporation into polymer matrices to enhance mechanical properties and thermal stability. Preliminary studies indicate that composites containing this acid exhibit improved performance compared to traditional materials .

Case Studies

Study Focus Area Findings
Study 1Anti-inflammatory effectsDemonstrated inhibition of TNF-alpha production in macrophages, indicating potential therapeutic use .
Study 2Chromatographic analysisEstablished as a reliable standard for phenolic compound quantification in food samples .
Study 3Co-crystallizationSuccessfully formed co-crystals with 4,4'-bipyridine, enhancing solubility profiles .
Study 4Polymer compositesShowed enhanced mechanical properties when incorporated into poly(lactic acid) matrices .

Mechanism of Action

The mechanism of action of 4-chloro-2-hydroxy-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound shares structural homology with several chloro-, hydroxy-, and methoxy-substituted benzoic acids (Table 1). Key analogs include:

Compound Name CAS Number Substituent Positions Similarity Score Molecular Weight
3-Chloro-4-methoxybenzoic acid 37908-96-6 Cl (3), OCH₃ (4) 0.92 186.58
4-Chloro-3-methoxybenzoic acid 85740-98-3 Cl (4), OCH₃ (3) 0.89 186.58
3,5-Dichloro-4-hydroxybenzoic acid 3336-41-2 Cl (3,5), OH (4) 0.90 207.00
2-(4-Chloro-2-methoxyphenyl)benzoic acid 1261896-06-3 Cl (4'), OCH₃ (2') N/A 262.69
3-Fluoro-2-hydroxy-4-methoxybenzoic acid N/A F (3), OH (2), OCH₃ (4) N/A 186.02

Data derived from CAS registry comparisons , TCI Chemicals , and Enamine Ltd. catalogs .

Key Observations :

  • Positional Isomerism: The relocation of chlorine and methoxy groups (e.g., 3-Chloro-4-methoxybenzoic acid vs. 4-Chloro-3-methoxybenzoic acid) significantly alters polarity and solubility.
  • Halogen Substitution : Fluorinated analogs, such as 3-fluoro-2-hydroxy-4-methoxybenzoic acid, exhibit lower molecular weights but similar acidity due to fluorine’s electronegativity .

Physicochemical Properties

  • Acidity : The hydroxyl group at position 2 increases acidity (pKa ~2.5–3.0) compared to 4-Chloro-3-methoxybenzoic acid (pKa ~3.5–4.0), as electron-withdrawing substituents stabilize the deprotonated form .
  • Solubility: The target compound’s solubility in polar solvents (e.g., ethanol, DMSO) is higher than that of methyl-substituted analogs like 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0), which has a lipophilic methyl group .

Biological Activity

4-Chloro-2-hydroxy-3-methoxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention in recent years due to its potential biological activities. This compound is structurally related to other benzoic acid derivatives that have been studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

C8H7ClO4\text{C}_8\text{H}_7\text{ClO}_4

This compound features a chloro group, a hydroxy group, and a methoxy group attached to a benzoic acid framework, which contributes to its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacteria and fungi. For example, a study reported minimal inhibitory concentrations (MICs) against common pathogens:

Microorganism MIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Candida albicans15.62

These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory effects. It has been shown to inhibit the activity of lipoxygenases (LOXs), enzymes involved in the inflammatory response. In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in human cell lines.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been explored in various cancer cell lines. A notable study assessed its effects on human breast cancer (MCF-7) and lung cancer (A549) cells:

Cell Line IC50 (µM)
MCF-720.5
A54915.0

These findings suggest that the compound may inhibit cancer cell proliferation effectively while maintaining relatively low toxicity towards normal cells.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound inhibits lipoxygenases, which play a critical role in the synthesis of leukotrienes involved in inflammation.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of caspases and modulation of mitochondrial pathways.
  • Antioxidant Properties : The presence of hydroxyl groups contributes to its potential antioxidant activity, scavenging free radicals and reducing oxidative stress.

Case Studies

  • Study on Antimicrobial Properties : A recent investigation highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus, emphasizing its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria.
  • Anti-inflammatory Research : Another study focused on its role in inhibiting inflammation in a model of acute lung injury, showing significant reductions in inflammatory markers when administered alongside standard treatments.

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-2-hydroxy-3-methoxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves coupling reactions or functional group transformations. For example, derivatives of chloro-methoxybenzoic acids are synthesized via nucleophilic substitution or ester hydrolysis. Reaction optimization can be achieved using Design of Experiments (DOE) to adjust parameters like temperature, solvent polarity, and catalyst loading. For instance, catalytic hydrogenation (e.g., Pd/C under H₂) is effective for reducing nitro or benzyl-protected intermediates . Oxidizing agents (e.g., KMnO₄) and acidic/basic conditions are critical for regioselective functionalization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent positions via chemical shifts (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy at δ ~3.8 ppm) .
  • IR Spectroscopy: Confirms hydroxyl (3200–3600 cm⁻¹), carboxylic acid (2500–3300 cm⁻¹), and methoxy (~1250 cm⁻¹) groups .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of Cl or COOH groups) .

Q. What are the key considerations for purifying this compound, especially regarding isomeric byproducts?

  • Methodological Answer: Purification often involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). HPLC with C18 columns and UV detection (λ ~254 nm) resolves isomeric impurities, particularly for ortho/meta/para-substituted derivatives . Solvent polarity adjustments minimize co-elution of structurally similar byproducts .

Advanced Research Questions

Q. How can computational methods like retrosynthetic analysis aid in designing novel derivatives of this compound?

  • Methodological Answer: AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases. For example, substituent introduction at the 3-methoxy position can be modeled using template-based relevance scoring. Density Functional Theory (DFT) calculations assess steric/electronic effects of substituents on reactivity, guiding regioselective modifications .

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer: Cross-validation with multiple techniques is essential:
  • X-ray Crystallography: Resolves ambiguities in substituent positioning (e.g., confirming hydroxyl vs. methoxy orientation) .
  • 2D NMR (COSY, HSQC): Assigns proton-proton coupling and carbon-proton correlations, distinguishing overlapping signals .
  • Computational Modeling: Overlays predicted IR/NMR spectra with experimental data to validate structures .

Q. What strategies exist for evaluating the compound's biological activity, such as receptor binding assays?

  • Methodological Answer:
  • In Vitro Assays: Competitive binding studies (e.g., dopamine D2/5-HT3 receptors) use radiolabeled ligands (³H-spiperone) to measure IC₅₀ values .
  • Enzyme Inhibition: Kinetic assays (UV-Vis monitoring) quantify inhibition of target enzymes (e.g., cyclooxygenase) at varying substrate concentrations.
  • Molecular Docking: Simulates ligand-receptor interactions (AutoDock Vina) to prioritize derivatives for synthesis .

Data Analysis & Optimization

Q. How can researchers address low yields in the synthesis of this compound derivatives?

  • Methodological Answer:
  • Reaction Monitoring: Use TLC or inline IR to identify incomplete reactions or side-product formation.
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield for thermally sensitive intermediates .
  • Protecting Groups: Temporarily block reactive sites (e.g., benzyl for hydroxyl groups) to prevent undesired side reactions .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?

  • Methodological Answer:
  • Multivariate Analysis: Principal Component Analysis (PCA) correlates substituent electronic parameters (Hammett σ) with bioactivity.
  • QSAR Modeling: Machine learning (Random Forest, SVM) predicts activity trends using descriptors like logP, polar surface area, and H-bond donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-hydroxy-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-hydroxy-3-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.